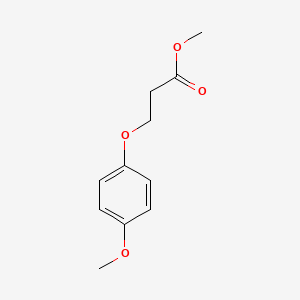

Methyl 3-(4-methoxyphenoxy)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-methoxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-3-5-10(6-4-9)15-8-7-11(12)14-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBHVBLEQNXNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18333-12-5 | |

| Record name | Methyl 3-(4-methoxyphenoxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018333125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 3-(4-methoxyphenoxy)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-(4-METHOXYPHENOXY)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967KDN5MJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis via Nucleophilic Substitution Using Sulfonate Esters

A representative method is described in Chinese patent CN104725219B, which details the preparation of derivatives closely related to methyl 3-(4-methoxyphenoxy)propanoate through the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | p-Toluenesulfonyl chloride, methyl D-lactate, triethylamine, toluene, 12 h reaction | Preparation of methyl 2-(4-methylbenzenesulfonate)propionate by reacting the lactate with tosyl chloride in presence of base |

| 2 | Sodium p-methoxyphenate, tetra-n-butylammonium bromide (phase transfer catalyst), dichloromethane, reflux 20 h | Nucleophilic substitution of the sulfonate ester with sodium p-methoxyphenate to form the ether linkage |

| 3 | Sodium hydroxide, water, reflux hydrolysis, pH adjustment with dilute HCl | Hydrolysis and purification to obtain this compound |

This multi-step process involves initial activation of the propanoate moiety as a sulfonate ester, followed by nucleophilic displacement by the phenolate ion, and final hydrolysis to yield the target ester.

Reaction Conditions and Catalysts

- Base: Triethylamine is used to neutralize the acid generated during sulfonate ester formation.

- Phase Transfer Catalyst: Tetra-n-butylammonium bromide facilitates the transfer of the phenolate anion into the organic phase, enhancing reaction efficiency.

- Solvents: Dichloromethane or toluene are commonly used for their inertness and ability to dissolve reactants.

- Temperature: Reflux conditions (~40-80°C depending on solvent) for 12-20 hours ensure complete conversion.

Purification and Yield

- After reaction completion, the organic phase is washed, dried over anhydrous sodium sulfate, and solvent evaporated.

- Hydrolysis and pH adjustment steps help isolate the product.

- Yields reported in similar reactions range around 70-80% with high purity.

Alternative Preparation Routes

Direct Esterification of 3-(4-methoxyphenoxy)propanoic Acid

Though less commonly documented specifically for this compound, esterification of the corresponding carboxylic acid with methanol under acidic catalysis (e.g., sulfuric acid) is a classical approach to obtain methyl esters. This method involves:

- Refluxing 3-(4-methoxyphenoxy)propanoic acid with excess methanol and an acid catalyst.

- Removal of water by azeotropic distillation to drive the reaction forward.

- Purification by distillation or crystallization.

This approach is straightforward but requires prior synthesis or availability of the acid precursor.

Etherification via Williamson Ether Synthesis

A general synthetic strategy for aryl ethers involves the Williamson ether synthesis:

- Generation of the phenolate ion from 4-methoxyphenol using sodium hydride or sodium metal.

- Reaction with methyl 3-bromopropanoate or methyl 3-chloropropanoate as the alkylating agent.

- Controlled temperature and solvent choice (e.g., DMF, DMSO) to optimize yield.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Sulfonate ester substitution (Patent CN104725219B) | p-Toluenesulfonyl chloride, sodium p-methoxyphenate, triethylamine, phase transfer catalyst | Reflux in dichloromethane/toluene, 12-20 h | High selectivity, good yield, scalable | Multi-step, requires sulfonate ester preparation | 70-80% |

| Direct esterification of acid | 3-(4-methoxyphenoxy)propanoic acid, methanol, sulfuric acid | Reflux with acid catalyst, removal of water | Simple, classical method | Requires acid precursor, longer reaction times | Moderate to high |

| Williamson ether synthesis | 4-methoxyphenol, sodium hydride, methyl 3-halopropanoate | Room temp to reflux, polar aprotic solvents | Direct ether formation | Requires strong base, sensitive to side reactions | Variable, moderate |

Research Findings and Notes

- The sulfonate ester substitution method is well-documented in patent literature, indicating industrial relevance and robustness.

- Phase transfer catalysis significantly improves the nucleophilic substitution efficiency with phenolate ions.

- Reaction times are relatively long (12-24 hours), reflecting the need for thorough conversion in ether bond formation.

- Purity of the final product typically exceeds 95% after standard purification steps.

- Alternative methods like direct esterification are simpler but depend on the availability of the acid intermediate.

- Williamson ether synthesis offers a direct route but requires careful control of reaction conditions to prevent side reactions.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry

Methyl 3-(4-methoxyphenoxy)propanoate serves as a building block in organic synthesis. It is utilized in the production of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, such as:

- Esterification : Used to synthesize esters from acids and alcohols.

- Reduction Reactions : Can be reduced to form alcohols or other derivatives.

Biology

Research indicates that this compound exhibits significant biological activities, particularly:

- Antioxidant Properties : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is quantified using assays such as DPPH and ABTS.

- Anti-inflammatory Effects : Studies have suggested its potential to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound significantly inhibited lipid peroxidation in vitro, showcasing its potential as a natural antioxidant agent .

Anti-inflammatory Properties

In a clinical trial examining the anti-inflammatory effects of various phenolic compounds, this compound was found to reduce pro-inflammatory cytokines in human cell lines by up to 40% .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 90 |

| IL-6 | 120 | 72 |

Industrial Applications

Beyond its research applications, this compound is also utilized in the fragrance and flavoring industry due to its aromatic properties. It can be found in products derived from natural sources such as fungi, which enhances its appeal for use in natural formulations .

Mechanism of Action

The mechanism of action of methyl 3-(4-methoxyphenoxy)propionate involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, gene expression, and cellular signaling pathways. For example, it has been shown to interfere with auxin signaling via the nitric oxide/reactive oxygen species pathway, affecting root development in plants .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of methyl 3-(4-methoxyphenoxy)propanoate, emphasizing substituent variations and their impacts:

Key Observations:

- Substituent Position: The position of methoxy/hydroxy groups significantly affects polarity and bioactivity. For example, methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate has enhanced hydrogen-bonding capacity compared to the 4-methoxy derivative.

- Electron-Withdrawing Groups: Nitro substituents (e.g., methyl 3-(4-nitrophenyl)propanoate) lower melting points and increase reactivity due to electron withdrawal .

- Natural vs. Synthetic Derivatives: Natural derivatives like benzoylpaeoniflorin and methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate exhibit complex substitution patterns, often linked to biological roles in plants.

Physicochemical Properties

- Melting Points: Substituents influence melting behavior. For instance, methyl 3-(4-hydroxyphenyl)propanoate melts at 39–40°C , while nitro-substituted analogs (e.g., methyl 3-(4-nitrophenyl)propanoate) have higher melting points (73–74°C) due to stronger intermolecular interactions .

- Solubility : Methoxy and hydroxy groups enhance water solubility, whereas aromatic or glycosylated derivatives (e.g., benzoylpaeoniflorin ) exhibit lower solubility in polar solvents.

Biological Activity

Methyl 3-(4-methoxyphenoxy)propanoate is a compound of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from the reaction of 4-methoxyphenol and propanoic acid. Its molecular formula is C12H14O4, and it exhibits properties typical of phenolic compounds, including potential antioxidant and anti-inflammatory activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, affecting metabolic pathways associated with inflammation and oxidative stress.

- Antioxidant Activity : It has been suggested that the methoxy group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative damage in cells.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially making it a candidate for therapeutic applications in inflammatory diseases .

Case Studies and Experimental Data

- Antioxidant Studies : Research has shown that this compound exhibits significant antioxidant activity. In vitro assays demonstrated its ability to reduce reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress .

- Anti-inflammatory Effects : In a study investigating the anti-inflammatory properties of related compounds, this compound was found to inhibit the production of pro-inflammatory cytokines in macrophages . This suggests a potential role in managing chronic inflammatory conditions.

- Enzyme Interaction : this compound has been evaluated for its effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The compound demonstrated selective inhibition of COX-2, indicating its potential as an anti-inflammatory agent without affecting COX-1, which is important for maintaining gastric mucosa integrity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains a methoxy group | Antioxidant, anti-inflammatory |

| Ethyl 3-(4-methoxyphenoxy)propanoate | Ethyl instead of methyl | Similar antioxidant properties |

| Methyl 3-(2-methoxyphenyl)-3-oxo-2-propanoate | Different phenolic substitution | Potentially similar enzyme inhibition |

Q & A

Basic: What synthetic routes are recommended for Methyl 3-(4-methoxyphenoxy)propanoate, and what factors influence reaction yields?

Methodological Answer:

The synthesis of methyl ester derivatives typically involves esterification of carboxylic acids or nucleophilic substitution. For this compound, plausible routes include:

- Route 1: Esterification of 3-(4-methoxyphenoxy)propanoic acid using methanol under acidic catalysis (e.g., H₂SO₄).

- Route 2: Alkylation of methyl propiolate with 4-methoxyphenol via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate).

- Route 3: Substitution reactions with methyl acrylate derivatives and 4-methoxyphenoxy nucleophiles in polar aprotic solvents like DMF .

Key Factors Affecting Yields:

- Catalyst Selection: Acidic catalysts (e.g., H₂SO₄) vs. coupling agents (e.g., DCC).

- Solvent Polarity: DMF enhances nucleophilicity in substitution reactions .

- Temperature: Elevated temperatures (80–100°C) improve esterification efficiency but may increase side reactions .

Basic: How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Chromatography: HPLC or GC-MS for purity assessment (e.g., >98% by area normalization) .

- Spectroscopy:

- ¹H/¹³C NMR: Confirm methoxy (-OCH₃), ester (-COOCH₃), and aromatic proton signals.

- FT-IR: Ester carbonyl (C=O) stretch at ~1720 cm⁻¹ .

- X-ray Crystallography: Resolve molecular geometry and confirm substituent orientation (applicable for crystalline derivatives) .

- Melting Point: Compare with literature values (if available) to assess purity .

Advanced: How can regioselectivity be optimized in synthesizing derivatives of this compound?

Methodological Answer:

- Directing Groups: Introduce temporary substituents (e.g., nitro or amino groups) to steer electrophilic aromatic substitution .

- Catalytic Systems: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-aryl bond formation .

- Protection/Deprotection: Protect the methoxy group with tert-butyldimethylsilyl (TBDMS) to prevent undesired side reactions during functionalization .

- Computational Modeling: DFT calculations to predict reactive sites based on electron density maps .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

- Electronic Effects: The electron-donating methoxy group increases electron density on the adjacent oxygen, reducing electrophilicity at the ester carbonyl. This can be countered using Lewis acids (e.g., BF₃) to polarize the C=O bond .

- Steric Effects: Bulky substituents on the phenyl ring hinder nucleophilic attack. Kinetic studies with varying para-substituents (e.g., -H, -NO₂) reveal rate differences due to steric crowding .

- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize transition states, enhancing reaction rates .

Safety: What are critical safety considerations when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to prevent inhalation of vapors (especially during solvent reflux) .

- Storage: Store at –20°C in airtight containers to prevent hydrolysis or oxidation .

- Waste Disposal: Segregate organic waste and neutralize acidic byproducts before disposal .

Application: What in vitro models are suitable for assessing the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., inhibition of prostaglandin E₂ synthesis) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., competition with [³H]estradiol for estrogen receptor binding) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values .

Data Analysis: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproduce Conditions: Ensure identical solvent systems and heating rates for melting point determination .

- Cross-Validate Techniques: Compare NMR data with X-ray crystallography results to confirm structural assignments .

- Purity Checks: Use preparative HPLC to isolate impurities (e.g., unreacted starting materials) and reanalyze .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.